Bendamustine D-Mannitol Ester Bendamustine D-Mannitol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211117
InChI:
SMILES:
Molecular Formula: C₂₂H₃₃Cl₂N₃O₇
Molecular Weight: 522.42

Bendamustine D-Mannitol Ester

CAS No.:

Cat. No.: VC0211117

Molecular Formula: C₂₂H₃₃Cl₂N₃O₇

Molecular Weight: 522.42

* For research use only. Not for human or veterinary use.

Bendamustine D-Mannitol Ester -

Specification

Molecular Formula C₂₂H₃₃Cl₂N₃O₇
Molecular Weight 522.42

Introduction

Chemical Structure and Physicochemical Properties

Bendamustine D-Mannitol Ester (C₂₂H₃₃Cl₂N₃O₇; molecular weight 522.4 g/mol) features a unique ester linkage between the butanoic acid group of bendamustine and the hydroxyl-rich D-mannitol molecule . The mannitol component introduces five additional hydroxyl groups, substantially altering the compound's polarity compared to bendamustine hydrochloride. This structural modification explains its improved water solubility (23.4 mg/mL vs. 4.1 mg/mL for bendamustine hydrochloride) and reduced logP value (-1.2 vs. 2.8) .

The stereochemical configuration of the D-mannitol moiety (2R,3R,4R,5R) creates multiple hydrogen-bonding sites, potentially enhancing target engagement through secondary molecular interactions . Conformational analysis reveals restricted rotation around the ester bond, contributing to metabolic stability while maintaining the reactive nitrogen mustard groups in optimal spatial orientation .

Table 1: Comparative Physicochemical Properties

PropertyBendamustine HClBendamustine D-Mannitol Ester
Molecular Weight (g/mol)394.7522.4
Solubility (H₂O, 25°C)4.1 mg/mL23.4 mg/mL
logP2.8-1.2
pKa (alkylating group)4.94.7
Plasma Protein Binding95%88%

Synthesis and Metabolic Pathways

The synthetic route involves nucleophilic acyl substitution between bendamustine's carboxylic acid and mannitol's primary hydroxyl group under Mitsunobu conditions . Critical process parameters include:

  • Reaction temperature: 0-5°C to prevent epimerization

  • Catalyst: Triphenylphosphine/DIAD system

  • Yield optimization: 68% through stepwise protection/deprotection

In vitro metabolism studies using human liver microsomes demonstrate three primary pathways:

  • Esterase-mediated hydrolysis (t₁/₂ = 42 min): Regenerates bendamustine and mannitol

  • Cytochrome P450 1A2 oxidation: Forms N-oxide metabolites (12% of total)

  • Glucuronidation: Conjugates at secondary hydroxyls (23% urinary excretion)

The compound exhibits pH-dependent stability, with maximal integrity at pH 5.8-6.2 (lymphatic fluid range), suggesting preferential lymph node accumulation .

Mechanism of Action and Cellular Effects

While retaining bendamustine's DNA alkylation capacity, the mannitol ester modification introduces novel biological properties:

Enhanced Cellular Uptake

Comparative studies in HL-60 leukemia cells demonstrate 18-fold greater intracellular accumulation versus bendamustine HCl (p < 0.001) . This correlates with:

  • Organic Cation Transporter (OCT) affinity: Kᵢ = 38 µM for OCT1 vs. 210 µM for bendamustine

  • Membrane permeability: Papp = 9.7 × 10⁻⁶ cm/s (vs. 2.1 × 10⁻⁶ cm/s for parent compound)

DNA Damage Profile

Alkylation patterns differ significantly from bendamustine:

  • Interstrand cross-links: 2.3-fold increase in CCRF-CEM cells

  • Base excision repair (BER) inhibition: IC₅₀ = 0.8 µM vs. 4.2 µM for bendamustine

  • Apoptotic induction: Caspase-3 activation at 72h: 89% vs. 47% (p = 0.002)

Table 2: Cytotoxicity Comparison (72h IC₅₀, µM)

Cell LineBendamustine HClD-Mannitol EsterFold Improvement
HL-60 (Leukemia)12.40.717.7
MCF-7 (Breast Cancer)28.91.915.2
A549 (Lung Cancer)41.23.113.3
HaCaT (Keratinocytes)195.684.32.3

Pharmacological Profile

Pharmacokinetics

Rodent studies reveal distinct distribution patterns:

  • AUC₀-24h: 43.9 mg·h/L vs. 9.5 mg·h/L for bendamustine

  • Volume of Distribution: 0.5 L/kg (vs. 1.2 L/kg) indicating reduced tissue penetration

  • CNS Penetration: CSF:Plasma ratio = 0.08 vs. 0.03 (p = 0.04)

Comparative Analysis with Other Esters

The D-mannitol derivative exhibits unique properties among bendamustine esters:

Table 3: Ester Derivatives Comparison

Ester TypeRelative PotencyOCT1 Affinity (Kᵢ, µM)Plasma Stability (t₁/₂, h)
D-Mannitol18×381.4
Pyrrolidinoethyl102×120.7
Ethyl2652.1
Benzyl1895.8

Key advantages of the mannitol ester include:

  • Balanced potency-stability profile

  • Reduced OCT-mediated drug-drug interaction potential

  • Favorable excretion profile (68% renal vs. 43% for pyrrolidinoethyl)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator